molecular formula C10H11BrClNO3S B5738903 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine

4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine

Cat. No. B5738903
M. Wt: 340.62 g/mol
InChI Key: GXJHOPOPQAQIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine, also known as BCSM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BCSM is a heterocyclic compound that contains a sulfonyl group, which makes it a useful reagent for organic synthesis. In

Mechanism of Action

The mechanism of action of 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine is not well understood. However, it is believed that 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine acts as a sulfonylating agent, reacting with nucleophilic groups such as amines, alcohols, and thiols. This reaction can lead to the formation of covalent bonds between 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine and the target molecule, which can alter its properties and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine are not well studied. However, it has been reported that 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various organic reactions. However, 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine has some limitations, including its potential toxicity and lack of solubility in some solvents.

Future Directions

There are several future directions for the research on 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine. One area of interest is the development of new synthetic methods for 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine and its derivatives. Another area of interest is the investigation of the mechanism of action of 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine and its potential applications in drug discovery and development. Additionally, the study of the biochemical and physiological effects of 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine involves the reaction of 2-bromo-4-chlorobenzenesulfonyl chloride with morpholine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various organic compounds, including sulfonamides, sulfones, and sulfonylureas. 4-[(2-bromo-4-chlorophenyl)sulfonyl]morpholine has also been used as a catalyst in organic reactions, such as the synthesis of β-amino carbonyl compounds.

properties

IUPAC Name

4-(2-bromo-4-chlorophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3S/c11-9-7-8(12)1-2-10(9)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHOPOPQAQIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.